molecular formula C17H23N5O4S B10935733 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10935733
M. Wt: 393.5 g/mol
InChI Key: YEPJHJGFZRTESI-UHFFFAOYSA-N
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Description

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a nitrophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines from nitro groups .

Scientific Research Applications

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and piperazine derivatives, such as:

Uniqueness

What sets 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H23N5O4S

Molecular Weight

393.5 g/mol

IUPAC Name

1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H23N5O4S/c1-3-20-13-15(14(2)18-20)12-19-8-10-21(11-9-19)27(25,26)17-6-4-16(5-7-17)22(23)24/h4-7,13H,3,8-12H2,1-2H3

InChI Key

YEPJHJGFZRTESI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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